[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
Description
This compound features a bicyclo[3.1.1]heptane scaffold substituted with a 3-aza group, a methanol group at position 1, and a 2-chloro-4-fluorophenyl moiety at position 4.
Properties
Molecular Formula |
C13H15ClFNO |
|---|---|
Molecular Weight |
255.71 g/mol |
IUPAC Name |
[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H15ClFNO/c14-11-3-9(15)1-2-10(11)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2 |
InChI Key |
PKBQRIUFLJHSPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=C(C=C(C=C3)F)Cl)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of [5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves multiple steps, typically starting with the preparation of the bicyclic core. The synthetic route often includes:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under specific conditions to form the bicyclic structure.
Introduction of the phenyl group: The phenyl group with chloro and fluoro substituents is introduced through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into various alcohols or amines, depending on the reagents used, such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which [5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol Hydrochloride
- Key Difference : The phenyl group lacks the 2-chloro substituent, retaining only a 4-fluoro group.
- Implications: Reduced steric bulk and altered electronic properties compared to the target compound. The hydrochloride salt form improves solubility, as noted in its commercial availability from multiple suppliers .
b) {5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl}methanol (CAS 2375269-44-4)
- Key Difference : The bicyclo system lacks a phenyl substituent; instead, a fluorine atom is directly attached to the bicyclo framework at position 5.
- Molecular Formula: C₇H₁₂FNO (MW: 145.17 g/mol), simpler than the target compound .
- Applications : Likely serves as a building block for pharmaceuticals or agrochemicals due to its compact structure.
Variations in Bicyclo Systems
a) 3-Azabicyclo[3.1.0]hexane Derivatives
- Example: (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-methanol HCl (AS95134).
- Key Difference : The [3.1.0] bicyclo system introduces greater ring strain and a smaller ring size compared to [3.1.1].
- Applications : Used in drug discovery for its conformational rigidity, which may enhance target selectivity .
b) Bicyclo[3.1.1]heptan-3-one Derivatives
- Example : 5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid (AS99030).
- Key Difference: A ketone and carboxylic acid replace the aza and methanol groups.
- Applications: Potential intermediate for synthesizing bioactive molecules or polymers .
Substituent Effects on Bioactivity (Agrochemical Examples)
- Metconazole and Triticonazole: These triazole-containing pesticides share chloro- and fluorophenyl substituents. Metconazole: 5-((4-Chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol. Triticonazole: 5-((4-Chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol.
- Comparison : The target compound’s bicyclic system may confer distinct steric and electronic properties, affecting fungicidal activity or environmental persistence .
Electronic and Steric Comparisons
Biological Activity
The compound [5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a bicyclic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial effects, central nervous system (CNS) interactions, and anti-inflammatory properties, supported by relevant data and case studies.
Structural Overview
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClFNO |
| Molecular Weight | 255.71 g/mol |
| CAS Number | 2703779-02-4 |
This compound features a chloro and a fluoro substituent on the aromatic ring, which are known to enhance biological activity through improved interaction with biological targets.
Antimicrobial Activity
Computational models have suggested that this compound may exhibit antimicrobial properties against various bacterial strains. Preliminary studies indicate its effectiveness in inhibiting the growth of specific pathogens, potentially making it a candidate for further exploration in antibacterial drug development.
CNS Activity
The compound is also predicted to interact with neurotransmitter systems, indicating possible applications in treating neurological disorders. Its structural features suggest it might modulate neurotransmission pathways, which could be beneficial in conditions such as anxiety or depression.
Anti-inflammatory Properties
The unique structural characteristics of this compound may allow it to influence inflammatory pathways effectively. Studies are needed to validate these properties empirically, but initial computational analyses support its potential as an anti-inflammatory agent.
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of structurally similar compounds found that modifications in substituents significantly influenced their activity profiles. The presence of halogen atoms, such as chlorine and fluorine, was correlated with enhanced antimicrobial potency.
Case Study 2: CNS Interaction
Research on related bicyclic compounds has demonstrated their ability to cross the blood-brain barrier and interact with CNS receptors. This suggests that this compound could similarly exhibit CNS activity, warranting further investigation into its pharmacokinetics and receptor binding affinities.
Summary of Biological Activities
The following table summarizes the predicted biological activities of this compound:
| Activity Type | Predicted Effect |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| CNS Activity | Possible modulation of neurotransmitter systems |
| Anti-inflammatory | Potential to modulate inflammatory pathways |
Q & A
Basic Questions
Q. What is the chemical structure and IUPAC nomenclature of [5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol?
- Answer : The compound consists of a bicyclo[3.1.1]heptane core with a 3-azabicyclo group (nitrogen at position 3), a 2-chloro-4-fluorophenyl substituent at position 5, and a hydroxymethyl group at position 1. The IUPAC name reflects this substitution pattern, emphasizing the bicyclic framework and halogenated aryl group. Structural analogs like 3-azabicyclo[3.1.1]heptane derivatives are often synthesized via reduction of spirocyclic oxetanyl nitriles, as demonstrated in studies evaluating saturated isosteres .
Q. What synthetic methodologies are reported for 3-azabicyclo[3.1.1]heptane derivatives, and how can they be adapted to this compound?
- Answer : A general approach involves the reduction of spirocyclic oxetanyl nitriles to form the bicyclic core, followed by functionalization. For example:
- Scalability and stereochemical control (e.g., avoiding racemization) are critical challenges during adaptation .
Q. How is this compound characterized experimentally?
- Answer : Key techniques include:
- X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving bicyclic frameworks .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes stereochemistry (e.g., axial vs. equatorial substituents) and confirms aryl substitution patterns.
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and halogen isotope patterns (e.g., Cl/F) .
Q. What pharmacological properties are associated with 3-azabicyclo[3.1.1]heptane derivatives?
- Answer : These derivatives are explored as saturated isosteres for aromatic rings to improve solubility and metabolic stability. For example, replacing pyridine in Rupatidine with a 3-azabicyclo[3.1.1]heptane core enhanced physicochemical properties (e.g., logP reduction by 1.5 units) while maintaining histamine receptor affinity .
Advanced Research Questions
Q. How can researchers design experiments to address stereochemical challenges in synthesizing bicyclic amines?
- Answer :
- Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-butyl carbamates) to control axial chirality .
- Computational modeling : Gaussian 16 calculations predict transition-state energies to optimize reaction pathways and minimize racemization .
- Crystallographic validation : SHELXD/SHELXE pipelines resolve absolute configurations post-synthesis .
Q. What structure-activity relationship (SAR) insights exist for halogenated 3-azabicyclo[3.1.1]heptane derivatives?
- Answer :
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 2-Cl, 4-F aryl | Enhances lipophilicity and CNS penetration | |
| Hydroxymethyl group | Improves solubility but may reduce membrane permeability |
- Fluorine at position 4 (aryl) reduces metabolic oxidation, while chlorine at position 2 enhances target binding through hydrophobic interactions .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Answer :
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using logP and polar surface area (PSA) parameters.
- Density Functional Theory (DFT) : Predict metabolic hotspots (e.g., hydroxylation sites) using HOMO/LUMO analysis .
- Docking studies : Map interactions with targets (e.g., GPCRs) to prioritize substituents .
Q. How should researchers resolve contradictions between in vitro and in vivo data for this compound?
- Answer : Common discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Solubility limitations : Use nanoformulation or prodrug strategies (e.g., esterification of the hydroxymethyl group) .
- Off-target effects : Employ kinome-wide selectivity screens to identify confounding interactions .
- Species-specific metabolism : Compare hepatic microsome stability across models (e.g., human vs. rodent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
